(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one
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Overview
Description
(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and synthetic versatility. This compound features an ethoxy group and a thietan-3-yloxy group attached to the phenyl rings, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 4-(thietan-3-yloxy)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The ethoxy and thietan-3-yloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Chalcones are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may exhibit similar activities.
Medicine: Potential therapeutic applications could be explored based on its biological activities.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one would depend on its specific biological target. Generally, chalcones can interact with various molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: A similar chalcone with a methoxy group instead of an ethoxy group.
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: A chalcone with a hydroxy group, known for its antioxidant properties.
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: A chalcone with a chloro group, which may have different reactivity and biological activity.
Uniqueness
(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one is unique due to the presence of both ethoxy and thietan-3-yloxy groups. These functional groups may impart distinct chemical reactivity and biological properties compared to other chalcones.
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3S/c1-2-22-17-10-6-16(7-11-17)20(21)12-5-15-3-8-18(9-4-15)23-19-13-24-14-19/h3-12,19H,2,13-14H2,1H3/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFVQFWNUACWQA-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3CSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3CSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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